
3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C22H37ClN2. It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties and wide range of applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-dodecylimidazole with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazolium salts with different functional groups .
Aplicaciones Científicas De Investigación
3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also binds to specific proteins, inhibiting their function and affecting cellular processes .
Molecular Targets and Pathways:
Membrane Disruption: The compound integrates into lipid bilayers, causing structural changes and increased permeability.
Protein Binding: It interacts with enzymes and other proteins, altering their activity and leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
1-Dodecyl-3-methylimidazolium chloride: Similar in structure but with a methyl group instead of a benzyl group.
1-Benzyl-3-dodecyl-2-methylimidazolium chloride: Similar but with a methyl group on the imidazole ring.
Uniqueness: 3-Benzyl-1-dodecyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of a benzyl group and a long dodecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Propiedades
Número CAS |
23785-05-9 |
|---|---|
Fórmula molecular |
C22H37ClN2 |
Peso molecular |
365.0 g/mol |
Nombre IUPAC |
3-benzyl-1-dodecyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C22H36N2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-23-18-19-24(21-23)20-22-15-12-11-13-16-22;/h11-13,15-16,18-19H,2-10,14,17,20-21H2,1H3;1H |
Clave InChI |
HVUKATMIYDUATC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[NH+]1CN(C=C1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



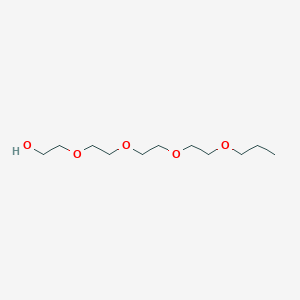
![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
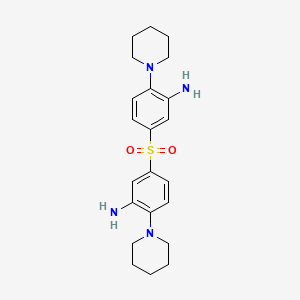
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
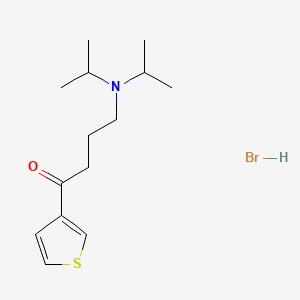
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

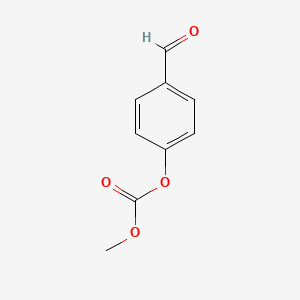
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
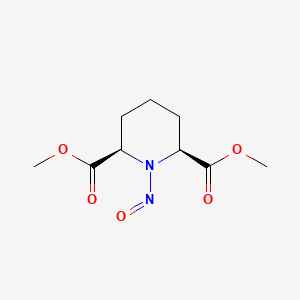

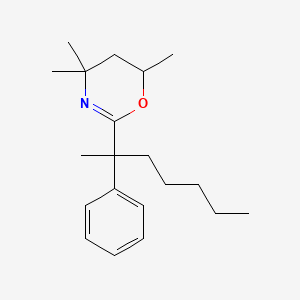
![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
